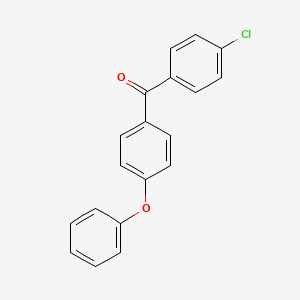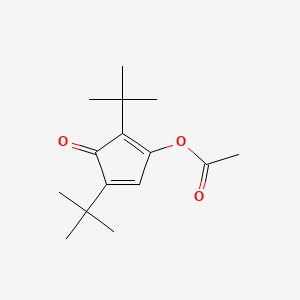
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- is a complex organic compound with a unique structure that includes a cyclopentadienone core substituted with acetyloxy and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Cyclopentadienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentadienone core to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopentadienone core can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect their function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclopentadien-1-one, 3,4-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetyloxy group.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis(1,1-dimethylethyl)-: Contains additional tert-butyl groups, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- makes it unique compared to its analogs
Propiedades
Número CAS |
86451-21-0 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2,4-ditert-butyl-3-oxocyclopenta-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C15H22O3/c1-9(16)18-11-8-10(14(2,3)4)13(17)12(11)15(5,6)7/h8H,1-7H3 |
Clave InChI |
UDVBDPHEYTVRLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


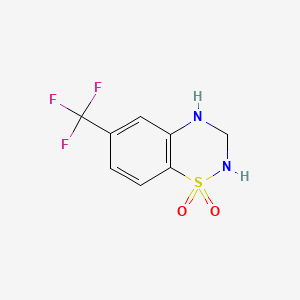
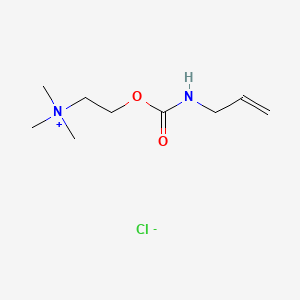



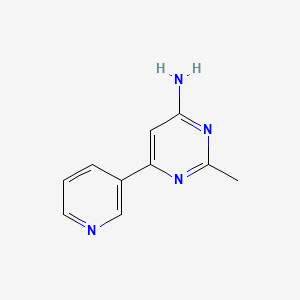
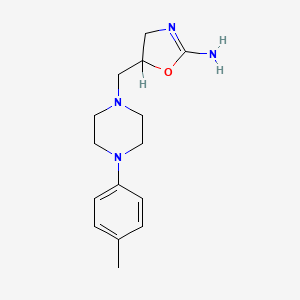
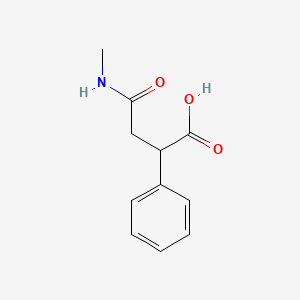
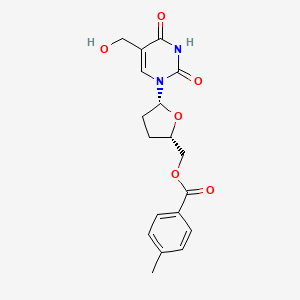

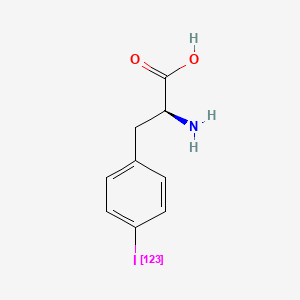
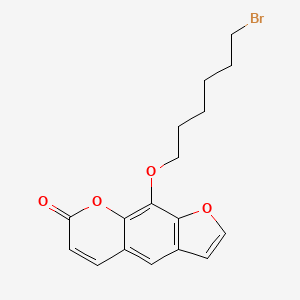
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
